4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid - 438616-45-6

4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Catalog Number: EVT-3110753
CAS Number: 438616-45-6
Molecular Formula: C14H17ClN2O3
Molecular Weight: 296.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylic Acid (7e)

  • Compound Description: This compound is a novel 5-HT3 receptor antagonist. It has been investigated for its antidepressant and anxiolytic potential in various rodent behavioral models, demonstrating significant effects in tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST). []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound is a novel triazole derivative synthesized through a three-step protocol. []

N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide

  • Compound Description: This compound represents another arylpiperazine derivative, synthesized as part of a study investigating serotonin receptor ligands. []

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

  • Compound Description: This compound was synthesized through N-alkylation of 4-(4-chlorophenyl)piperazine. []

S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan-2-yl])

  • Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist, showing > 100-fold higher affinity for the D4 receptor compared to other dopamine receptor subtypes. []

3-(2-Chlorophenyl)-1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)

  • Compound Description: This compound exhibited significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz tests. It demonstrated a more favorable ED50 and protective index compared to the reference drug valproic acid. []

1-{4-[3-Fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It demonstrated favorable potency and selectivity for RORc over other ROR family members and other nuclear receptors. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17)

  • Compound Description: This compound is a potent and selective dopamine D4 receptor ligand, exhibiting high affinity (IC50 = 0.057 nM) and exceptional selectivity (>10,000-fold) for the D4 receptor over other subtypes like D2. []

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (II)

  • Compound Description: This compound is a fluoroquinolone derivative designed for its potential antibacterial properties. It exhibits strong antibacterial activity in vitro against various bacterial strains, showing comparable potency to clinafloxacin and greater activity than norfloxacin. []

2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

  • Compound Description: This group of compounds represents a series of novel derivatives designed and synthesized as part of a medicinal chemistry study. Their specific biological activity and further characterization were not detailed in the provided abstract. []

[4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (26)

  • Compound Description: This compound emerged as a potent tyrosinase inhibitor (IC50=0.18 μM) during a study focused on developing antimelanogenic agents. It exhibited significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR) and demonstrated antimelanogenic effects on B16F10 cells without significant cytotoxicity. []

5,7‐Dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline-2-carboxylic Acid

  • Compound Description: This compound is a [18F]fluorine-labeled NMDA receptor ligand developed for potential use in Positron Emission Tomography (PET) imaging to study glutamatergic neurotransmission. It exhibits a Ki of 12 nM for the glycine binding site of the NMDA receptor. []

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7)

  • Compound Description: This compound is a high-affinity dopamine D4 receptor ligand with a log P within the optimal range for brain penetration. It exhibited favorable selectivity over other dopamine receptor subtypes, serotonin receptors, and σ1 receptors. []

3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

  • Compound Description: LPP1 has shown analgesic activity in a mouse model of diabetic neuropathic pain. Further investigation revealed that it has antioxidant properties, is not cytotoxic, and doesn't negatively impact glucose or lipid metabolism. []

2-((4(3-Chlorophenyl) piperazine-1-yl)methyl)-3-(8-hydroxy quinolin-5-yl)- 3( H)-quinazolin-4-one

  • Compound Description: This compound serves as a ligand (HL6) capable of forming chelates with various transition metals, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). Both the ligand and its metal chelates were studied for their antifungal activity. []

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

  • Compound Description: This compound's structure was determined via X-ray crystallography, revealing details about its conformation and intermolecular interactions within the crystal lattice. []
  • Compound Description: This compound serves as a base for generating N-substituted derivatives evaluated for their antibacterial activity. []

2-[3-Acetyl-5-(4-chlorophenyl)- 2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric Acid (3e)

  • Compound Description: This N-pyrrolylcarboxylic acid derivative, structurally related to celecoxib, was evaluated for its anti-inflammatory activity in a rat model of carrageenan-induced paw edema. It exhibited significant anti-inflammatory effects after continuous administration. []

N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

  • Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one (5)

  • Compound Description: This compound was synthesized and its structure confirmed through various spectroscopic techniques and X-ray crystallography. It showed potent neuroprotective activity by significantly prolonging the survival time of mice in an acute cerebral ischemia model. []
  • Compound Description: This series of compounds was synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. []

2-Amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes

  • Compound Description: This series of compounds was designed and synthesized as potential allosteric enhancers of the A1 adenosine receptor. The 4-chlorophenyl and 4-trifluoromethyl derivatives exhibited the most potent activity in binding and functional assays. []

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives

  • Compound Description: These novel compounds were synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. []

1-Cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone Derivatives

  • Compound Description: This study involved synthesizing a series of Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone and evaluating their in vitro antimicrobial activity. []
  • Compound Description: These two series of pyrrolidine-2,5-dione-acetamides were designed and synthesized as potential anticonvulsants. Compound 15 (3‐(sec‐butyl)‐1‐(2‐(4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione) exhibited the most potent activity in animal models of epilepsy. []

N‐(4‐(4‐(2‐Halogenophenyl)piperazin‐1‐yl)butyl) Substituted Cinnamoyl Amide Derivatives

  • Compound Description: This study focused on synthesizing and evaluating a series of substituted cinnamoyl amide derivatives containing a 2-halogenophenylpiperazine moiety for their binding affinities at dopamine D2 and D3 receptors. Several compounds exhibited high affinity and selectivity for D3 receptors. []

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is a potential novel antipsychotic agent with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It displays a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. []
  • Compound Description: These compounds were investigated for their in vitro antioxidant properties using ABTS•+ and FRAP assays. The 4'-fluoro group-containing compound showed promising ABTS•+ scavenging activity, comparable to carvedilol. []

Properties

CAS Number

438616-45-6

Product Name

4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75

InChI

InChI=1S/C14H17ClN2O3/c15-11-2-1-3-12(10-11)16-6-8-17(9-7-16)13(18)4-5-14(19)20/h1-3,10H,4-9H2,(H,19,20)

InChI Key

WXRVQNROAZAVKO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.